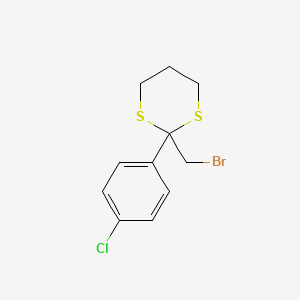![molecular formula C15H11NOS2 B14235559 4-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzaldehyde CAS No. 255833-19-3](/img/structure/B14235559.png)
4-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzaldehyde is a compound that features a benzothiazole ring attached to a benzaldehyde moiety through a sulfanyl (thioether) linkage. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzaldehyde typically involves the reaction of 2-mercaptobenzothiazole with 4-formylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzothiazole ring can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzoic acid.
Reduction: 4-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzyl alcohol.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzaldehyde is primarily attributed to its ability to interact with specific molecular targets. The benzothiazole ring can bind to enzymes and receptors, modulating their activity. For instance, it can inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) . The aldehyde group can also form covalent bonds with nucleophilic sites in proteins, altering their function .
Comparación Con Compuestos Similares
Similar Compounds
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde: Similar structure but with a benzimidazole ring instead of a benzothiazole ring.
4-[(1H-Benzoxazol-2-yl)sulfanyl]benzaldehyde: Contains a benzoxazole ring, offering different biological activities.
Uniqueness
4-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzaldehyde is unique due to the presence of the benzothiazole ring, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for developing new therapeutic agents and materials .
Propiedades
Número CAS |
255833-19-3 |
|---|---|
Fórmula molecular |
C15H11NOS2 |
Peso molecular |
285.4 g/mol |
Nombre IUPAC |
4-(1,3-benzothiazol-2-ylsulfanylmethyl)benzaldehyde |
InChI |
InChI=1S/C15H11NOS2/c17-9-11-5-7-12(8-6-11)10-18-15-16-13-3-1-2-4-14(13)19-15/h1-9H,10H2 |
Clave InChI |
KDQWKDNFKVDSPD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)SCC3=CC=C(C=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


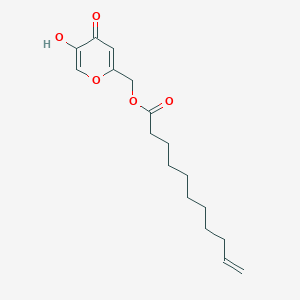



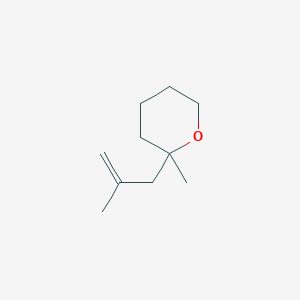
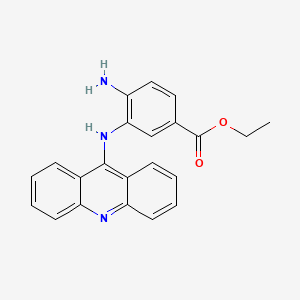


![5-[(3-ethylcyclohex-2-en-1-yl)methyl]-1H-imidazole](/img/structure/B14235517.png)
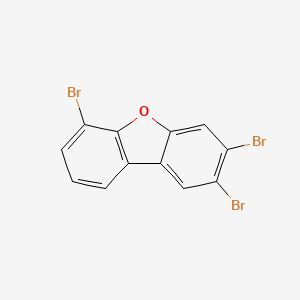
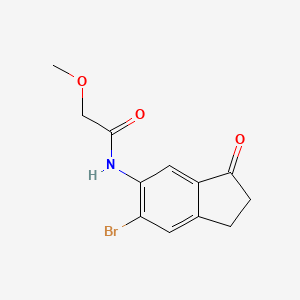

![N-[5-(2,6-Dimethylpyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B14235537.png)
